molecular formula C8H6BrF B6162476 [(1Z)-2-bromo-2-fluoroethenyl]benzene CAS No. 88410-05-3

[(1Z)-2-bromo-2-fluoroethenyl]benzene

Cat. No.: B6162476
CAS No.: 88410-05-3
M. Wt: 201
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Description

[(1Z)-2-Bromo-2-fluoroethenyl]benzene is a halogenated aromatic compound featuring a benzene ring substituted with a bromo- and fluoro-functionalized ethenyl group. The (1Z) configuration indicates that the bromine and fluorine atoms occupy the same side of the double bond, imparting distinct stereoelectronic properties. This compound is of interest in organic synthesis due to the reactivity of its halogenated vinyl group, which can participate in cross-coupling reactions, electrophilic substitutions, and polymerizations .

Properties

CAS No.

88410-05-3

Molecular Formula

C8H6BrF

Molecular Weight

201

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1Z)-2-bromo-2-fluoroethenyl]benzene typically involves the halogenation of ethenylbenzene derivatives. One common method includes the bromination and fluorination of ethenylbenzene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

[(1Z)-2-bromo-2-fluoroethenyl]benzene undergoes various types of chemical reactions, including:

    Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or fluorine atoms can be replaced by other electrophiles.

    Nucleophilic Substitution: The bromine atom in the compound can be substituted by nucleophiles in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reaction conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine (Br2) and catalysts like iron(III) bromide (FeBr3) are commonly used.

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted benzene derivatives, while nucleophilic substitution can produce different ethenylbenzene derivatives.

Scientific Research Applications

[(1Z)-2-bromo-2-fluoroethenyl]benzene has diverse applications in scientific research, including:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.

    Materials Science: It is utilized in the development of advanced materials with specific properties, such as polymers and coatings.

    Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules.

    Biological Research: It is used in studies involving the interaction of halogenated compounds with biological systems.

Mechanism of Action

The mechanism of action of [(1Z)-2-bromo-2-fluoroethenyl]benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The presence of bromine and fluorine atoms enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares [(1Z)-2-bromo-2-fluoroethenyl]benzene with structurally related benzene derivatives:

Compound Name Substituents Molecular Formula CAS Number Key Physical/Chemical Properties Reactivity Notes Reference
This compound Br, F on ethenyl (Z-configuration) C₈H₅BrF Not provided Presumed high polarity due to halogens Electrophilic substitution; cross-coupling potential
1-methoxy-4-[(1Z)-prop-1-en-1-yl]benzene (Anethole) OCH₃, CH₂CH₂CH₃ (Z-configuration) C₁₀H₁₂O 4180-23-8 Sweet, anisic odor; liquid at room temp Oxidation-prone; used in fragrances
(Z)-1-Bromo-3-(2-fluoro-2-nitrovinyl)benzene Br, F, NO₂ on vinyl (Z-configuration) C₈H₄BrFNO₂ Not provided m.p. 126–128 °C; off-white solid Nitro group enhances electrophilic reactivity
[(1Z)-1-Methyl-1-propenyl]benzene CH₃ on propenyl (Z-configuration) C₁₀H₁₂ 767-99-7 Non-polar; liquid Low reactivity due to alkyl substituents
1-Propene, 1-chloro-, (1Z)- Cl on propene (Z-configuration) C₃H₅Cl 16136-84-8 Volatile; gaseous at room temp Radical polymerization; Diels-Alder reactions

Key Findings from Comparative Studies

Electronic Effects of Substituents :

  • Halogen atoms (Br, F) in this compound act as electron-withdrawing groups, increasing the compound’s polarity and susceptibility to electrophilic attack compared to alkyl-substituted analogs like [(1Z)-1-methyl-1-propenyl]benzene .
  • The nitro group in (Z)-1-bromo-3-(2-fluoro-2-nitrovinyl)benzene further enhances reactivity, enabling facile substitution at the aromatic ring .

For example, in nitration reactions, the spatial arrangement of halogens may favor para-substitution .

Thermal Stability and Phase Behavior :

  • Bromo-fluoro derivatives (e.g., this compound) are likely solids at room temperature, as seen in the nitro analog’s melting point (126–128 °C) . In contrast, alkyl-substituted compounds (e.g., anethole) remain liquids due to weaker intermolecular forces .

Applications :

  • Halogenated vinylbenzenes are precursors in pharmaceuticals and agrochemicals, whereas anethole is primarily used in flavorings and perfumes .

Reactivity Trends

  • Cross-Coupling Potential: Bromine in this compound can undergo Suzuki-Miyaura couplings, similar to other bromoarenes .
  • Halogen Exchange : Fluorine’s strong electronegativity may stabilize transition states in nucleophilic substitutions, contrasting with the inertness of methyl groups in [(1Z)-1-methyl-1-propenyl]benzene .

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